|
REACTION_CXSMILES
|
[C:1]1([S:7]([OH:10])(=[O:9])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1C=CC=CC=1>[C:1]1([S:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)(=[O:9])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
|
Name
|
12-tungstophosphoric acid
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
CUSTOM
|
|
Details
|
removing the produced water
|
|
Type
|
CUSTOM
|
|
Details
|
to phase separation
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with 150 g of benzene
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was separated by filtration
|
|
Type
|
WASH
|
|
Details
|
The mother liquor was washed with water
|
|
Type
|
DISTILLATION
|
|
Details
|
the benzene was distilled off under reduced pressure
|
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 g | |
| YIELD: PERCENTYIELD | 96% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |